molecular formula C6H5N3O B1396701 Pyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1580489-59-3

Pyrazolo[1,5-a]pyrimidin-6-ol

Cat. No. B1396701
CAS RN: 1580489-59-3
M. Wt: 135.12 g/mol
InChI Key: HRTWUWCOINVHEU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-6-ol is a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It has a molecular weight of 135.13 .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol derivatives has been widely studied . A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis can be performed using a wide variety of aryl and heteroaryl boronic acids .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidin-6-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidin-6-ol involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-6-ol has a molecular weight of 135.13 . It exhibits excellent thermal stability . The physical form of this compound is a powder .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidin-6-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pyrazolo[1,5-a]pyrimidin-6-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTWUWCOINVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-6-ol

CAS RN

1580489-59-3
Record name pyrazolo[1,5-a]pyrimidin-6-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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